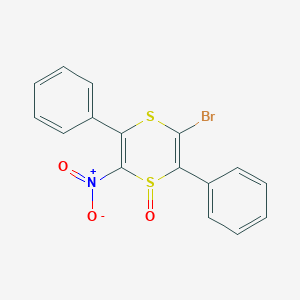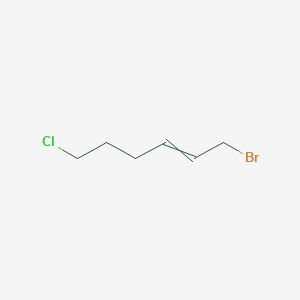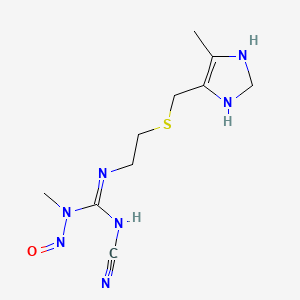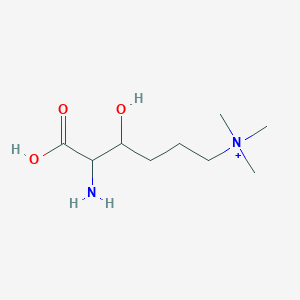
1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- is a chemical compound known for its unique structure and properties. It is also referred to as Nε,Nε,Nε-Trimethyllysine hydrochloride . This compound is significant in various scientific fields due to its biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- typically involves the methylation of lysine. The process includes the use of methylating agents under controlled conditions to achieve the desired trimethylation .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes, utilizing advanced techniques to ensure high purity and yield. The reaction conditions are optimized to maintain the stability and integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying biochemical pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing various biochemical processes. The compound’s effects are mediated through its binding to active sites and altering the activity of enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Nε,Nε,Nε-Trimethyllysine: Shares a similar structure but differs in specific functional groups.
N6,N6,N6-Trimethyl-L-lysine: Another related compound with distinct properties.
Uniqueness: 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- is unique due to its specific functional groups and the resulting chemical behavior. Its ability to undergo various reactions and its applications in multiple fields highlight its significance .
Eigenschaften
CAS-Nummer |
75056-20-1 |
|---|---|
Molekularformel |
C9H21N2O3+ |
Molekulargewicht |
205.27 g/mol |
IUPAC-Name |
(5-amino-5-carboxy-4-hydroxypentyl)-trimethylazanium |
InChI |
InChI=1S/C9H20N2O3/c1-11(2,3)6-4-5-7(12)8(10)9(13)14/h7-8,12H,4-6,10H2,1-3H3/p+1 |
InChI-Schlüssel |
ZRJHLGYVUCPZNH-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(C)CCCC(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
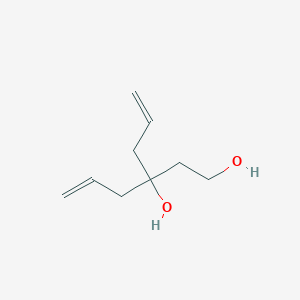
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
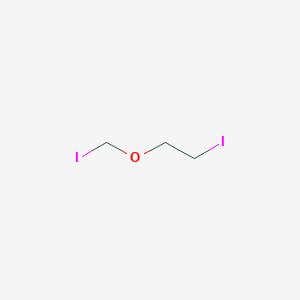

![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
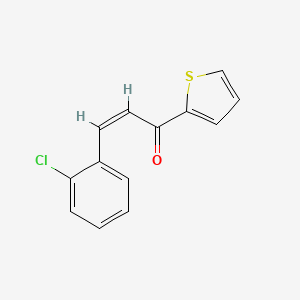
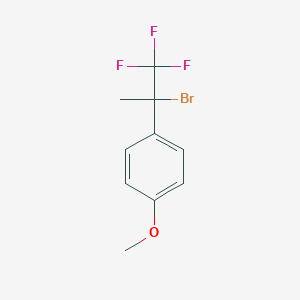
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
